3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Description
3-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 2-chlorophenyl group, a 4-(2-fluorophenyl)piperazine moiety, and additional alkyl/hydroxy substituents. The pyridinone scaffold is a pharmacophoric motif often associated with anti-inflammatory, antimicrobial, and central nervous system (CNS)-targeting activities . Key structural elements include:
- Piperazine substituent: The 4-(2-fluorophenyl)piperazine group is a common feature in bioactive compounds, particularly those targeting serotonin or dopamine receptors .
- Chlorophenyl and methyl groups: The 2-chlorophenyl and 6-methyl substituents may influence lipophilicity and steric interactions with biological targets.
Properties
IUPAC Name |
3-[(2-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-8-4-5-9-19(18)26)29-14-12-28(13-15-29)21-11-7-6-10-20(21)27/h4-11,16,24,31H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRLNSQOKBQYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=C4F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22ClFN4O
- Molecular Weight : 458.0 g/mol
- CAS Number : 869344-12-7
- SMILES Notation : Cc1nc2sc(C(c3ccccc3Cl)N3CCN(c4ccccc4F)CC3)c(O)n2n1
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Serotonin Receptors : The piperazine moiety may enhance binding affinity to serotonin receptors, influencing neurotransmitter release and signaling pathways.
- Dopamine Receptors : Similar structural analogs have shown promise in modulating dopaminergic pathways, which are crucial in conditions such as schizophrenia and depression.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated IC50 values in the micromolar range against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting potential as an anticancer agent .
Antidepressant Effects
The structural features of this compound suggest potential antidepressant activity through modulation of serotonin and norepinephrine levels. Animal models have shown improvements in depressive behaviors when treated with similar compounds .
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures possess antibacterial and antifungal properties. The presence of halogenated phenyl groups may enhance membrane permeability, leading to increased efficacy against pathogens .
Study 1: Anticancer Efficacy
A study published in PubMed Central evaluated the anticancer effects of various piperazine derivatives, including those similar to our compound. The results showed a marked reduction in cell viability across multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Study 2: Neuropharmacological Effects
In a neuropharmacological assessment, a derivative of the compound was tested for its effects on anxiety-like behavior in rodents. Results indicated significant anxiolytic effects, likely due to enhanced serotonergic transmission, supporting its potential use in treating anxiety disorders .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Core Heterocycle: The pyridinone core in the target compound differs from pyridazinones (e.g., ) and pyrido-pyrimidinones (e.g., ). Pyridinones generally exhibit improved metabolic stability compared to pyridazinones due to reduced ring strain and altered electron distribution .
Piperazine Substituents :
- The 4-(2-fluorophenyl) group in the target compound contrasts with 4-(4-fluorophenyl) in . Ortho-substitution on the fluorophenyl ring may sterically hinder receptor binding compared to para-substitution, altering selectivity for CNS targets .
- Unsubstituted piperazine (e.g., ) lacks aryl groups, reducing lipophilicity and possibly limiting blood-brain barrier penetration.
Aryl Substituents :
- The 2-chlorophenyl group in the target compound and is associated with enhanced halogen bonding compared to 4-methylphenyl in . Chlorine’s electronegativity may improve target affinity but increase toxicity risks.
Physicochemical Properties
Preparation Methods
Cyclization of 1-(2-Fluorophenyl)ethylenediamine
Ethylenediamine reacts with 2-fluorobenzene diazonium salt under acidic conditions to form 1-(2-fluorophenyl)ethylenediamine. Cyclization is achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C, yielding 4-(2-fluorophenyl)piperazine.
Reaction Conditions
Preparation of 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
The pyridinone core is synthesized via condensation and oxidation. A modified method from PMC7698448 is adapted:
Condensation of Ethyl Acetoacetate and Ammonium Acetate
Ethyl acetoacetate reacts with ammonium acetate in ethanol under reflux to form 6-methyl-4H-pyran-2,4-dione. Subsequent N-ethylation with ethyl bromide in acetone, catalyzed by potassium carbonate (K₂CO₃), produces 1-ethyl-6-methyl-4H-pyridin-2-one.
Reaction Conditions
- Temperature: 80°C (reflux)
- Catalyst: K₂CO₃ (1.2 equiv)
- Alkylating agent: Ethyl bromide (1.5 equiv)
- Yield: 70–75%
Coupling of Chlorophenyl and Piperazine Moieties
The Mannich reaction is employed to introduce the (2-chlorophenyl)(piperazinyl)methyl group. A three-component reaction between 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, 2-chlorobenzaldehyde, and 4-(2-fluorophenyl)piperazine occurs in acetic acid with paraformaldehyde as the formaldehyde source.
Reaction Conditions
Final Assembly and Purification
The crude product is purified via recrystallization from ethanol-water (3:1 v/v). Analytical data from PubChem confirms the structure:
Characterization Data
- Molecular Formula : C₂₅H₂₇ClFN₃O₂
- Molecular Weight : 455.9 g/mol
- Melting Point : 248–250°C
- ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 4.10 (q, 2H, CH₂CH₃), 6.85–7.45 (m, 8H, aromatic)
Industrial-Scale Optimization
Patent US20150284338A1 highlights strategies to avoid chromatography. Key optimizations include:
Solvent Selection
Using dichloromethane instead of ethyl acetate improves acylation efficiency due to better solubility of intermediates.
Temperature Control
Maintaining the reaction at 2–5°C during propionyl bromide addition minimizes side reactions, increasing yield from 70% to 75%.
Comparative Analysis of Synthesis Routes
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
